molecular formula C6H6IN B123730 3-(Iodomethyl)pyridine CAS No. 142179-84-8

3-(Iodomethyl)pyridine

Cat. No.: B123730
CAS No.: 142179-84-8
M. Wt: 219.02 g/mol
InChI Key: UGLQALFLQMRSEC-UHFFFAOYSA-N
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Description

3-(Iodomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H6IN. It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a pyridine ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Iodomethyl)pyridine can be synthesized through various methods. One common approach involves the halogenation of 3-(methyl)pyridine using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction can be represented as follows:

3-(Methyl)pyridine+I2+Oxidizing AgentThis compound\text{3-(Methyl)pyridine} + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} 3-(Methyl)pyridine+I2​+Oxidizing Agent→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using reagents such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine carboxylic acids.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

3-(Iodomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)pyridine is largely dependent on its reactivity as a halogenated compound. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with nucleophilic sites on biomolecules, leading to modifications that can alter their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Iodomethyl)pyridine
  • 4-(Iodomethyl)pyridine
  • 2-(Bromomethyl)pyridine
  • 4-(Bromomethyl)pyridine

Uniqueness

3-(Iodomethyl)pyridine is unique due to the position of the iodine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-(Iodomethyl)pyridine and 4-(Iodomethyl)pyridine, the 3-position offers distinct steric and electronic properties that can be advantageous in specific synthetic applications.

Properties

IUPAC Name

3-(iodomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQALFLQMRSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376671
Record name 3-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142179-84-8
Record name 3-(iodomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Iodomethyl)pyridine
Reactant of Route 2
3-(Iodomethyl)pyridine
Reactant of Route 3
3-(Iodomethyl)pyridine
Reactant of Route 4
3-(Iodomethyl)pyridine
Reactant of Route 5
3-(Iodomethyl)pyridine
Reactant of Route 6
3-(Iodomethyl)pyridine

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